molecular formula C7H8ClN B1295256 2-Chloro-N-methylaniline CAS No. 932-32-1

2-Chloro-N-methylaniline

Cat. No.: B1295256
CAS No.: 932-32-1
M. Wt: 141.6 g/mol
InChI Key: WGNNILPYHCKCFF-UHFFFAOYSA-N
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Description

2-Chloro-N-methylaniline, also known as N-methyl-2-chloroaniline, is a secondary amine with the molecular formula C7H8ClN. It is a colorless to yellow liquid that is used in various chemical syntheses. This compound is known for its applications in organic synthesis, particularly in the production of polyisocyanates and other derivatives .

Scientific Research Applications

2-Chloro-N-methylaniline has several applications in scientific research:

Mechanism of Action

Target of Action

2-Chloro-N-methylaniline, also known as N-methyl-2-chloroaniline, is a secondary amine

Mode of Action

It is known that the compound can undergo iridium-catalyzed borylation, which results in the formation of an ortho-borylated derivative . This suggests that the compound can participate in chemical reactions that modify its structure and potentially its biological activity.

Biochemical Pathways

The compound’s ability to undergo borylation suggests that it may interact with biochemical pathways involving boron-containing compounds .

Pharmacokinetics

The physicochemical properties of the compound, such as its boiling point (218 °c) and density (115 g/mL at 25 °C) , can influence its pharmacokinetic behavior.

Result of Action

The compound’s ability to undergo structural modifications, such as borylation , could potentially alter its interactions with biological targets and thereby influence its biological effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. , can affect its distribution in biological systems. Additionally, storage conditions, such as keeping the compound in a dark place and at room temperature, are recommended to maintain its stability .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

The data such as time required for 50% conversion into product and the equilibrium temperature in combination with deblocking temperature reported in the work will increase the prospects of these blocked polyisocyanates in the polyurethane industry .

Biochemical Analysis

Biochemical Properties

2-Chloro-N-methylaniline plays a role in biochemical reactions, particularly in the synthesis of other compounds. It interacts with enzymes such as iridium-catalyzed borylation enzymes, which facilitate the formation of ortho-borylated derivatives

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. Understanding these dosage effects is crucial for determining safe and effective usage of the compound in biochemical research and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-N-methylaniline can be synthesized through several methods. One common method involves the methylation of 2-chloroaniline using methanol in the presence of a catalyst. Cyclometalated ruthenium complexes have been shown to effectively catalyze this reaction under mild conditions (60°C) with sodium hydroxide as a base .

Industrial Production Methods: In industrial settings, the production of this compound often involves the direct nucleophilic substitution of 2-chloronitrobenzene followed by reduction. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • N-methyl-3-chloroaniline
  • N-methyl-4-chloroaniline
  • 2-chloroaniline

Comparison: 2-Chloro-N-methylaniline is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to N-methyl-3-chloroaniline and N-methyl-4-chloroaniline, the position of the chlorine atom in this compound affects its electronic properties and steric hindrance, making it more suitable for certain synthetic applications .

Properties

IUPAC Name

2-chloro-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-9-7-5-3-2-4-6(7)8/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNNILPYHCKCFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50239323
Record name Benzenamine, 2-chloro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50239323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932-32-1
Record name Benzenamine, 2-chloro-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 2-chloro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50239323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-N-methylaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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